2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs microwave irradiation and one-pot multicomponent reactions to enhance reaction rates and yields . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Lacks the bromine atoms, which may result in different chemical and biological properties.
2-(1,3-Benzothiazol-2-yl)-4-bromophenol: Contains only one bromine atom, leading to potentially different reactivity and applications.
2-(1,3-Benzothiazol-2-yl)-4,6-dichlorophenol: Substitutes chlorine atoms for bromine, which can affect its chemical behavior and uses.
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4,6-dibromophenol is unique due to the presence of two bromine atoms, which can enhance its reactivity and potential applications in various fields. The combination of the benzothiazole ring and the phenol group further contributes to its distinct properties and versatility in scientific research and industrial applications.
Properties
CAS No. |
90481-38-2 |
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Molecular Formula |
C13H7Br2NOS |
Molecular Weight |
385.08 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,6-dibromophenol |
InChI |
InChI=1S/C13H7Br2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
InChI Key |
FWKHLHXATSAQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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